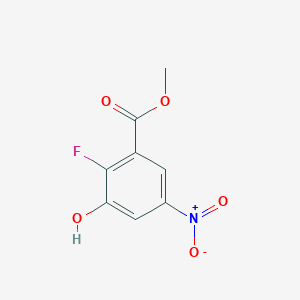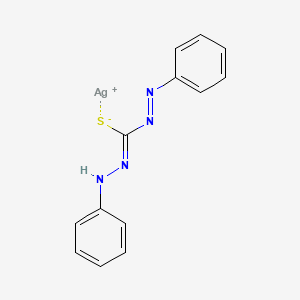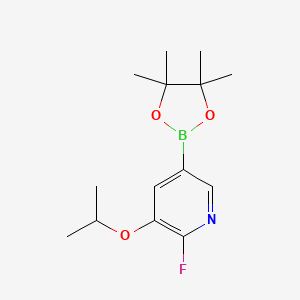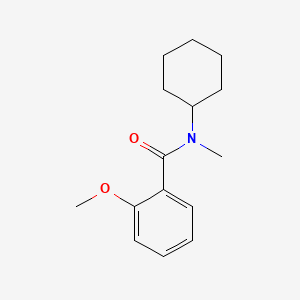![molecular formula C29H28F6N4O2 B1513598 N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea](/img/structure/B1513598.png)
N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea is a bifunctional cinchona organocatalyst. This compound is known for its ability to catalyze various enantioselective reactions, making it a valuable tool in organic synthesis. The presence of both the cinchona alkaloid and the urea functionalities allows it to participate in hydrogen bonding, which is crucial for its catalytic activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with (9R)-6’-methoxycinchonan-9-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent any side reactions. The reaction mixture is usually stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea primarily undergoes catalytic reactions, including:
Michael Addition: It catalyzes the enantioselective Michael addition of nitromethane to chalcones, leading to the formation of stereoselective diaryl(nitro)butanones.
Mannich Reaction: It facilitates the asymmetric Mannich reaction of malonates with aryl and alkyl imines, producing enantioselective β-amino acids.
Friedel-Crafts Reaction: It catalyzes the synthesis of 3-indolylmethanamines by the reaction of indoles with imines via asymmetric Friedel-Crafts reaction.
Common Reagents and Conditions
Michael Addition: Nitromethane, chalcones, and the organocatalyst in a suitable solvent.
Mannich Reaction: Malonates, aryl or alkyl imines, and the organocatalyst in a suitable solvent.
Friedel-Crafts Reaction: Indoles, imines, and the organocatalyst in a suitable solvent.
Major Products
Michael Addition: Stereoselective diaryl(nitro)butanones.
Mannich Reaction: Enantioselective β-amino acids.
Friedel-Crafts Reaction: 3-indolylmethanamines.
Wissenschaftliche Forschungsanwendungen
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea has several applications in scientific research:
Biology: Its ability to catalyze reactions with high enantioselectivity makes it valuable in the synthesis of biologically active compounds.
Medicine: It aids in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) with high stereochemical purity.
Industry: It is used in the production of fine chemicals and specialty chemicals, where enantioselectivity is crucial.
Wirkmechanismus
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea involves its ability to form hydrogen bonds with substrates. The urea functionality participates in double hydrogen bonding, stabilizing the transition state and facilitating the reaction. The cinchona alkaloid moiety provides additional chiral induction, ensuring high enantioselectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea
- **N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-10,11-dihydro-6’-methoxy-9-cinchonanyl]thiourea
- **N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea stands out due to its high catalytic efficiency and enantioselectivity. The combination of the cinchona alkaloid and urea functionalities provides a unique mechanism for stabilizing transition states and inducing chirality, making it a superior catalyst in many enantioselective reactions .
Eigenschaften
Molekularformel |
C29H28F6N4O2 |
|---|---|
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]urea |
InChI |
InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40) |
InChI-Schlüssel |
QGLQHRHYJCQTQI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;trihydroiodide](/img/structure/B1513526.png)






![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)





